REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH3:12])(=[O:3])[CH3:2].C1(C=CC(O)=CC=1)[OH:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>>[C:5]1(=[O:14])[O:4][C:1](=[O:3])[CH2:2][CH2:6]1.[C:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH3:12])(=[O:3])[CH3:2]
|
Name
|
bisphenol A epoxy resin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCOCCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
ω-carboxy-polycaprolactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reflux condenser, a thermometer, a bleed tube, and a stirrer were set to a four-necked flask
|
Type
|
CUSTOM
|
Details
|
bubbled
|
Type
|
ADDITION
|
Details
|
the addition reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOCCOCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |